molecular formula C12H19NO B3162595 5-Isopropyl-4-methoxy-2-methyl-benzylamine CAS No. 879063-02-2

5-Isopropyl-4-methoxy-2-methyl-benzylamine

Cat. No.: B3162595
CAS No.: 879063-02-2
M. Wt: 193.28 g/mol
InChI Key: JDSBHCQIHKTZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4-methoxy-2-methyl-benzylamine typically involves the alkylation of an aromatic ring followed by amination. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4-methoxy-2-methyl-benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

5-Isopropyl-4-methoxy-2-methyl-benzylamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 5-Isopropyl-4-methoxy-2-methyl-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and altering biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-4-methoxy-2-methyl-benzylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications .

Properties

IUPAC Name

(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8(2)11-6-10(7-13)9(3)5-12(11)14-4/h5-6,8H,7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSBHCQIHKTZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CN)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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